molecular formula C13H9IO2 B1628161 4'-Iodobiphenyl-3-carboxylic acid CAS No. 57498-62-1

4'-Iodobiphenyl-3-carboxylic acid

Cat. No. B1628161
CAS RN: 57498-62-1
M. Wt: 324.11 g/mol
InChI Key: XMIVQLVJWMCPDK-UHFFFAOYSA-N
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Description

4’-Iodobiphenyl-3-carboxylic acid, also known as 3-(4-iodophenyl)benzoic acid, is a chemical compound with the molecular formula C13H9IO2 . It is used in laboratory chemicals for scientific research and development .


Synthesis Analysis

A paper published in Angewandte Chemie International Edition discusses a Pd (II)-catalyzed tandem γ-methylene C−H arylation and lactonization of aliphatic acids enabled by a L,X-type CarboxPyridone ligand . This method allows for the synthesis of a wide range of γ-arylated γ-lactones in a single step from aliphatic acids in moderate to good yield .


Molecular Structure Analysis

The molecular structure of 4’-Iodobiphenyl-3-carboxylic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .

Scientific Research Applications

Organic Synthesis

4’-Iodobiphenyl-3-carboxylic acid can be used in organic synthesis . Carboxylic acids, such as 4’-Iodobiphenyl-3-carboxylic acid, are versatile organic compounds that can be used to obtain small molecules, macromolecules, synthetic or natural polymers . They can participate in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

In the field of nanotechnology, carboxylic acids, including 4’-Iodobiphenyl-3-carboxylic acid, can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This helps in the development of new nanomaterials with diverse applications .

Polymers

Carboxylic acids have applications in the area of polymers. They can be used as monomers, additives, catalysts, etc . The carboxylic group in 4’-Iodobiphenyl-3-carboxylic acid can interact with other compounds to form polymers with specific properties .

Medicinal Chemistry

In medicinal chemistry, carboxylic acids are used in the synthesis of bioactive targets . For instance, γ-ethyl-γ-phenyl-butyrolactone (EFBL) exhibits both anticonvulsant and hypnotic properties . Various tulipaline A derivatives have shown anticancer effects .

Synthesis of γ-Arylated γ-Lactones

4’-Iodobiphenyl-3-carboxylic acid can be used in the synthesis of γ-arylated γ-lactones . A wide range of γ-arylated γ-lactones are synthesized in a single step from aliphatic acids in moderate to good yield . These lactones are estimated to be present in nearly one-third of natural products and medicinally active molecules .

Synthesis of Disubstituted Tetrahydrofurans

Arylated lactones, synthesized using 4’-Iodobiphenyl-3-carboxylic acid, can readily be converted into disubstituted tetrahydrofurans . These are a prominent scaffold amongst bioactive molecules .

Safety And Hazards

According to the Safety Data Sheet, 4’-Iodobiphenyl-3-carboxylic acid is used for scientific research and development only . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

3-(4-iodophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIVQLVJWMCPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567335
Record name 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Iodobiphenyl-3-carboxylic acid

CAS RN

57498-62-1
Record name 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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